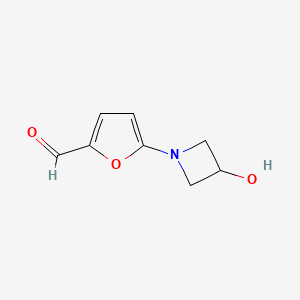![molecular formula C13H14N2O2 B13190075 3-Amino-1-[(benzyloxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13190075.png)
3-Amino-1-[(benzyloxy)methyl]-1,2-dihydropyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-[(benzyloxy)methyl]-1,2-dihydropyridin-2-one is a heterocyclic compound with a unique structure that combines an amino group, a benzyloxy group, and a dihydropyridinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-[(benzyloxy)methyl]-1,2-dihydropyridin-2-one typically involves the reaction of a suitable pyridinone derivative with a benzyloxy methylating agent. One common method involves the use of benzyloxy methyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-1-[(benzyloxy)methyl]-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the dihydropyridinone ring can be reduced to form corresponding alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzyloxy derivatives.
Applications De Recherche Scientifique
3-Amino-1-[(benzyloxy)methyl]-1,2-dihydropyridin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Amino-1-[(benzyloxy)methyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the benzyloxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The dihydropyridinone ring can interact with enzyme active sites or receptor binding pockets, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-2-[(benzyloxy)methyl]-1-propanol: Similar structure but with a propanol group instead of a dihydropyridinone ring.
1-Benzyloxy-3-methyl-2-nitrobenzene: Contains a benzyloxy group but differs in the core structure and functional groups.
Uniqueness
3-Amino-1-[(benzyloxy)methyl]-1,2-dihydropyridin-2-one is unique due to its combination of an amino group, a benzyloxy group, and a dihydropyridinone ring. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C13H14N2O2 |
|---|---|
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
3-amino-1-(phenylmethoxymethyl)pyridin-2-one |
InChI |
InChI=1S/C13H14N2O2/c14-12-7-4-8-15(13(12)16)10-17-9-11-5-2-1-3-6-11/h1-8H,9-10,14H2 |
Clé InChI |
NQCAFRUZGDSYMD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCN2C=CC=C(C2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Methyl-2-[(4-methylphenyl)methyl]pyrrolidine](/img/structure/B13190022.png)










